

Application Note: Microbial Production of Artemisinic Acid in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: *Artemisic acid*

Cat. No.: B190606

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Audience: Researchers, scientists, and drug development professionals.

Introduction Malaria remains a significant global health challenge, with millions of infections annually.[1] The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the most effective treatment for uncomplicated *Plasmodium falciparum* malaria.[2][3] Historically, artemisinin has been extracted from the sweet wormwood plant, *Artemisia annua*, but its low concentration in the plant (0.1–1%) leads to supply volatility and high costs.[2][3] To address these limitations, synthetic biology has enabled a cost-effective and stable supply of artemisinin through the semi-synthesis of its precursor, artemisinic acid, in engineered microbes.[1][4][5] *Saccharomyces cerevisiae* (baker's yeast) has emerged as a highly successful chassis for this process, achieving industrial-scale production titers.[2][6]

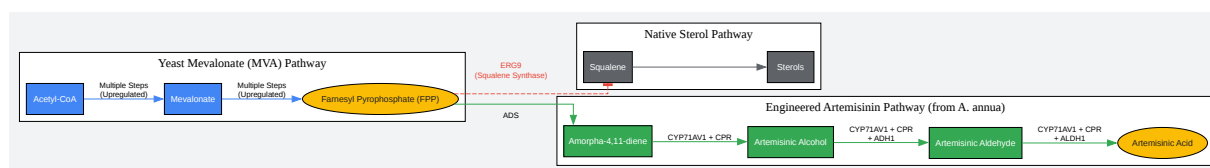
This document provides an overview of the metabolic engineering strategies, key production data, and detailed protocols for the production and analysis of artemisinic acid in engineered *S. cerevisiae*.

Engineered Biosynthetic Pathway in *S. cerevisiae*

The production of artemisinic acid in yeast requires the introduction of a heterologous plant pathway and the optimization of the native yeast metabolism to supply the necessary precursor, farnesyl pyrophosphate (FPP).

Metabolic Engineering Strategies:

- Upregulation of the Mevalonate (MVA) Pathway: The native yeast MVA pathway synthesizes FPP from acetyl-CoA. To increase the flux towards FPP, key enzymes in this pathway are overexpressed. A critical control point is the enzyme HMG-CoA reductase (tHMG1), which is often overexpressed to boost precursor supply.[7]
- Downregulation of Competing Pathways: FPP is a natural branch-point metabolite used for sterol synthesis (via squalene synthase, encoded by ERG9) and other cellular processes. To divert FPP specifically towards artemisinic acid, the expression of the ERG9 gene is downregulated, limiting the conversion of FPP to squalene.[2]
- Introduction of the Heterologous Artemisinic Acid Pathway: Three key enzymes from *A. annua* are introduced into the yeast:
 - Amorpha-4,11-diene Synthase (ADS): Converts FPP into amorpha-4,11-diene, the first committed step in the artemisinin pathway.[4][8]
 - Cytochrome P450 Monooxygenase (CYP71AV1) and its Reductase (CPR): CYP71AV1 is a novel P450 enzyme that performs a three-step oxidation of amorpha-4,11-diene to artemisinic acid.[1][4][5] Its activity is dependent on a cytochrome P450 reductase (CPR), also sourced from *A. annua* or native to yeast.
 - Accessory Proteins: Further improvements have been achieved by co-expressing other proteins like cytochrome b5 (CYB5), alcohol dehydrogenase (ADH1), and aldehyde dehydrogenase (ALDH1) to enhance the efficiency of the oxidation steps and reduce the accumulation of intermediate metabolites.[2][8]



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Caption: Engineered metabolic pathway for artemisinic acid production in *S. cerevisiae*.

Summary of Production Achievements

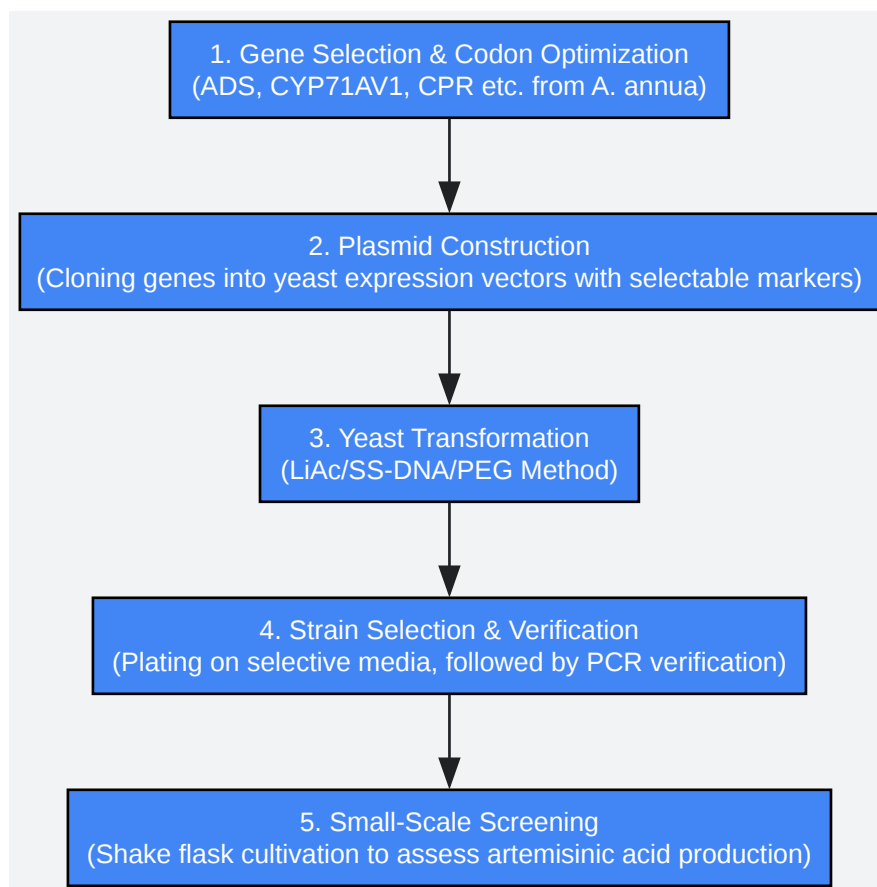
Significant progress has been made in increasing the titer of artemisinic acid through progressive strain engineering and fermentation process optimization. The table below summarizes key reported yields.

Yeast Strain	Key Genetic Modifications	Fermentation Scale / Type	Artemisinic Acid Titer	Reference
EPY224	Upregulated MVA pathway, downregulated ERG9, expressed ADS, CYP71AV1, CPR.	Shake Flask	100 mg/L	Ro et al., 2006[2]
CEN.PK2 derivative	Overexpressed all MVA pathway genes, downregulated ERG9, codon-optimized ADS, CYP71AV1, CPR.	Fed-batch Fermentation	40 g/L (Amorpha-4,11-diene)	Westfall et al., 2012[2]
CEN.PK2 derivative	Optimized expression of ADS, CYP71AV1, CPR, CYB5, ADH1, ALDH1.	Optimized Fed-batch Fermentation	25 g/L	Paddon et al., 2013[2][9]

Experimental Protocols

Protocol 1: General Strain Construction in *S. cerevisiae*

This protocol outlines a general workflow for introducing the necessary genes into the yeast genome.



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Caption: General workflow for the development of artemisinic acid-producing yeast strains.

Materials:

- *S. cerevisiae* host strain (e.g., CEN.PK2).
- Yeast expression plasmids (e.g., pRS series).
- Codon-optimized synthetic genes for ADS, CYP71AV1, CPR, etc.
- Restriction enzymes, DNA ligase, and PCR reagents.

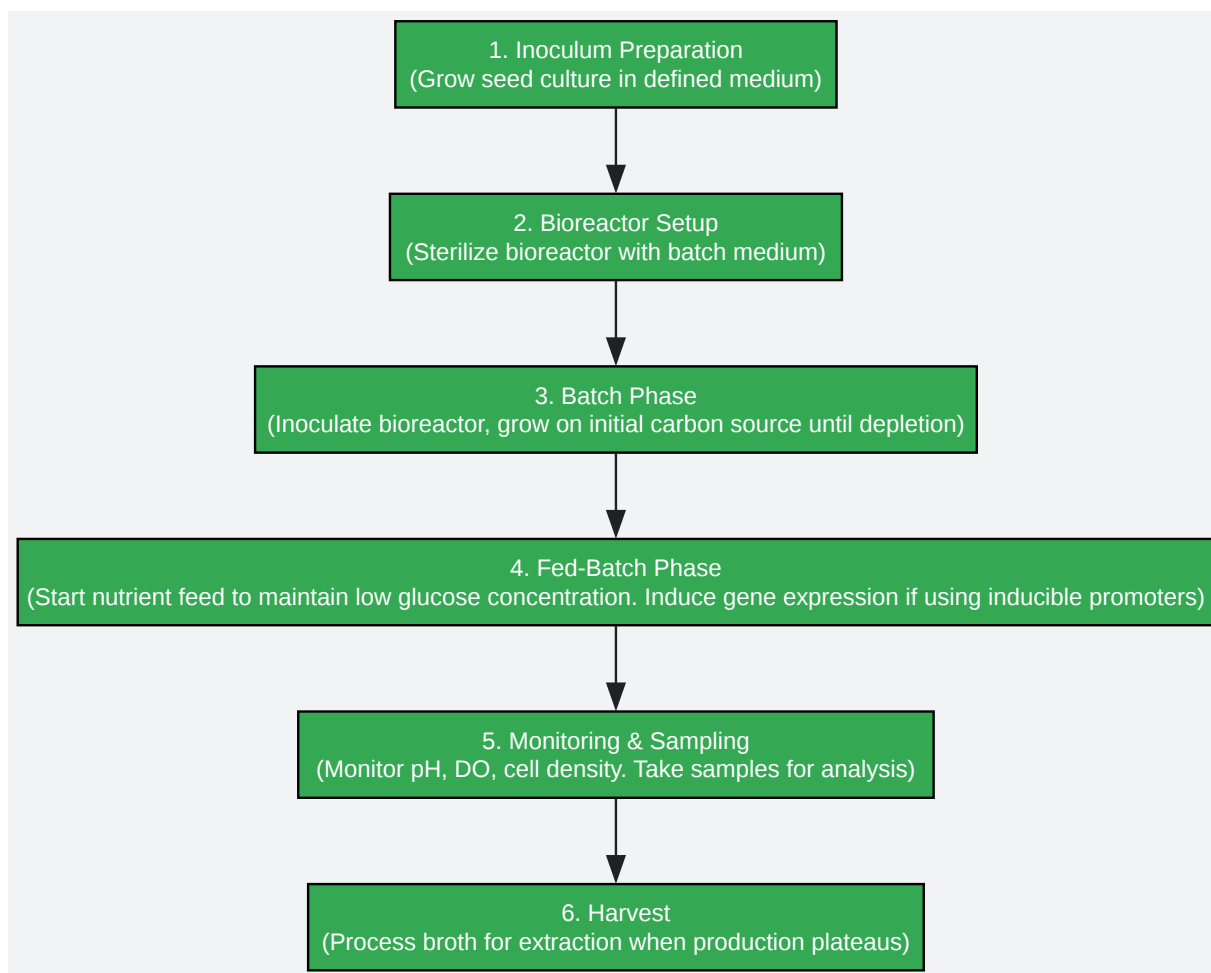
- YPD and synthetic complete (SC) drop-out media.
- Lithium Acetate (LiAc), single-stranded carrier DNA (ss-DNA), Polyethylene Glycol (PEG).

Methodology:

- Gene Synthesis and Cloning:
 - Synthesize the genes of interest (e.g., ADS, CYP71AV1, CPR) with codon optimization for *S. cerevisiae*.
 - Clone the genes into yeast expression vectors under the control of strong promoters (e.g., GAL1, TEF1). This can be done using standard restriction enzyme cloning or Gibson assembly.[\[10\]](#)
- Yeast Transformation (LiAc/SS-DNA/PEG Method):
 - Grow an overnight culture of the host yeast strain in YPD medium.
 - Inoculate a fresh culture and grow to an OD600 of 0.4-0.6.
 - Harvest cells by centrifugation, wash with sterile water, and resuspend in 100 mM LiAc.
 - To 50 μ L of competent cells, add \sim 1 μ g of plasmid DNA, 5 μ L of ss-DNA, and 300 μ L of a PEG/LiAc/TE buffer solution.
 - Vortex and incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
 - Plate the cell suspension onto SC drop-out medium lacking the appropriate nutrient to select for successful transformants.
- Verification:
 - Isolate genomic DNA from putative transformants.
 - Confirm the presence of the integrated cassettes by colony PCR using primers specific to the introduced genes.

Protocol 2: High-Density Fed-Batch Fermentation

This protocol is designed to achieve high cell densities and high titers of artemisinic acid.[\[2\]](#)[\[6\]](#)
[\[11\]](#)



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Caption: Workflow for a high-density fed-batch fermentation process.

Materials:

- Engineered *S. cerevisiae* strain.
- Sterile bioreactor (e.g., 5 L).

- Defined batch medium (containing salts, trace metals, vitamins, and an initial carbon source like glucose).
- Concentrated feed medium (e.g., 500 g/L glucose).
- pH control reagents (e.g., NH_4OH , H_3PO_4).
- Antifoam agent.

Methodology:

- Inoculum: Prepare a seed culture by growing the engineered strain in a defined medium for 24-48 hours at 30°C with shaking.
- Bioreactor Setup: Prepare and sterilize the bioreactor containing the batch medium. Calibrate pH and dissolved oxygen (DO) probes.
- Batch Phase: Inoculate the bioreactor with the seed culture. Run the batch phase at 30°C, maintaining pH at 5.0. Agitation and aeration are controlled to maintain DO above 20%. The batch phase continues until the initial carbon source is depleted, indicated by a sharp spike in the DO signal.
- Fed-Batch Phase:
 - Initiate the feed of the concentrated glucose solution. The feed rate is controlled to maintain a glucose-limited condition, preventing the formation of ethanol (Crabtree effect).
 - If using inducible promoters (e.g., GAL), add the inducer (e.g., galactose) at the beginning of the fed-batch phase.^[7]
 - Continue the fermentation for 7-10 days, or until productivity ceases.
- Sampling: Aseptically collect samples periodically to measure cell density (OD600) and quantify artemisinic acid concentration.
- Harvest: At the end of the run, harvest the entire fermentation broth for product extraction.

Protocol 3: Quantification of Artemisinic Acid by HPLC

Artemisinic acid is typically extracted from the fermentation broth and quantified using High-Performance Liquid Chromatography (HPLC).^{[12][13][14]}

Materials:

- Fermentation broth sample.
- Ethyl acetate or another suitable organic solvent.
- Sodium chloride (NaCl).
- Anhydrous sodium sulfate (Na₂SO₄).
- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- C18 reverse-phase HPLC column.
- Mobile phase: Acetonitrile and water (with 0.1% formic or acetic acid).
- Artemisinic acid analytical standard.

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - Take 1 mL of fermentation broth in a microcentrifuge tube.
 - Acidify the broth to pH ~3 with HCl to protonate the artemisinic acid.
 - Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
 - Centrifuge to separate the phases.
 - Carefully transfer the upper organic layer to a new tube.
 - Repeat the extraction on the aqueous layer to maximize recovery.
 - Pool the organic extracts and dry them over anhydrous Na₂SO₄.

- Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water (e.g., 65:35 v/v acetonitrile:water with 0.1% formic acid).[14]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at ~214 nm.[12][14] An ELSD can also be used for more universal detection.
 - Injection Volume: 10-20 μ L.
- Quantification:
 - Prepare a standard curve by injecting known concentrations of the artemisinic acid standard.
 - Integrate the peak area corresponding to artemisinic acid in the samples.
 - Calculate the concentration in the samples by comparing their peak areas to the standard curve.

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